molecular formula C12H13NO3 B097753 Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate CAS No. 18372-16-2

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate

Cat. No. B097753
CAS RN: 18372-16-2
M. Wt: 219.24 g/mol
InChI Key: YHKXBTJWCNPFQV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been studied for its potential use as a plant growth regulator and as a fungicide. In industry, this compound has been studied for its potential use in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.

Biochemical And Physiological Effects

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It is relatively unstable and can degrade over time. It is also difficult to administer in vivo due to its poor solubility in water.

Future Directions

There are several future directions for the study of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. One direction is to further study its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, more research is needed to optimize its synthesis method and improve its stability and solubility. Finally, future studies should focus on identifying new derivatives of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate with improved properties for various applications.

Synthesis Methods

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can be synthesized using various methods such as the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Madelung synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst.

properties

CAS RN

18372-16-2

Product Name

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3

InChI Key

YHKXBTJWCNPFQV-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)O

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)O

Origin of Product

United States

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